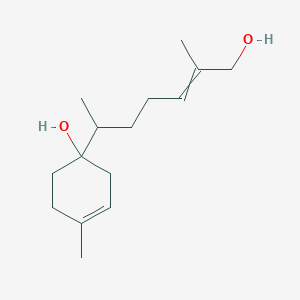
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a hydroxy group and a methyl group
Preparation Methods
The synthesis of 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol can be achieved through several synthetic routes One common method involves the use of a Diels-Alder reaction followed by functional group modifications The reaction conditions typically include the use of a dienophile and a diene under controlled temperature and pressure to form the cyclohexene ring
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation and dehydrogenation steps required for the synthesis of this compound.
Chemical Reactions Analysis
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a saturated cyclohexane derivative using hydrogen gas in the presence of a metal catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major products formed from these reactions include ketones, aldehydes, and substituted cyclohexene derivatives.
Scientific Research Applications
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical products, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol include:
- 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-7-methoxy-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one
- 1-(7-hydroxy-6-methylhept-5-en-2-yl)-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,4H,5H,5aH,8H,9H,11H-cyclopenta[a]phenanthrene-7,10-dione
These compounds share structural similarities but differ in their functional groups and ring structures, which can lead to variations in their chemical reactivity and biological activity
Properties
CAS No. |
189371-57-1 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
1-(7-hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C15H26O2/c1-12-7-9-15(17,10-8-12)14(3)6-4-5-13(2)11-16/h5,7,14,16-17H,4,6,8-11H2,1-3H3 |
InChI Key |
KNGVJRHBQKQKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)(C(C)CCC=C(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


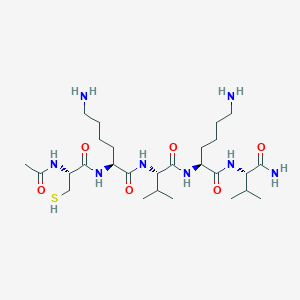
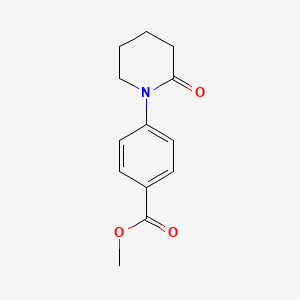
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)

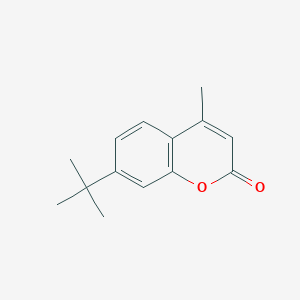
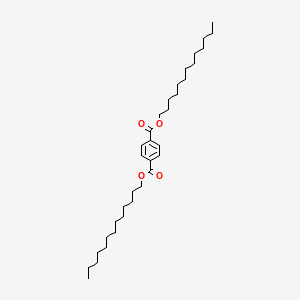
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
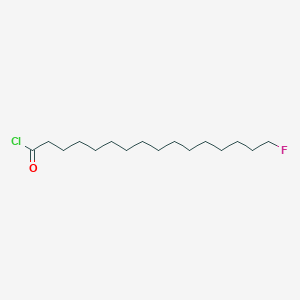

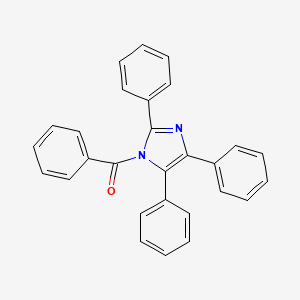
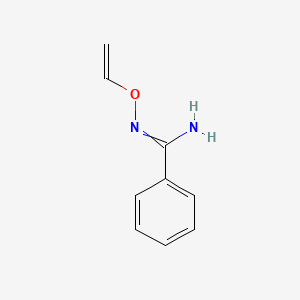
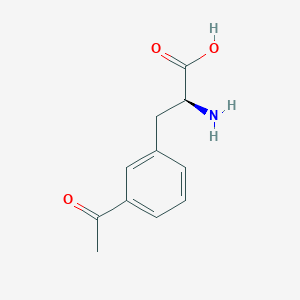
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
